Cas no 1217734-28-5 (Cephalotaxine-13C,d3)

Cephalotaxine-13C,d3 化学的及び物理的性質
名前と識別子
-
- Cephalotaxine-13C,d3
- (-)-Cephalotaxine-13Cd3
- [1S-(1a,3aS*,14b)]-1,5,6,8,9,14b-Hexahydro-2-methoxy-4H-cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol-13Cd3
- NSC 128487-13Cd3
- NSC 245454-13Cd3
- [1S-(1α,3aS*,14bβ)]-1,5,6,8,9,14b-Hexahydro-2-Methoxy-4H-cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol-13Cd3
-
- インチ: 1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1
- InChIKey: YMNCVRSYJBNGLD-KURKYZTESA-N
- ほほえんだ: O1c2cc3CCN4CCC[C@]54C=C(OC)[C@@H](O)[C@H]5c3cc2OC1
Cephalotaxine-13C,d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | C261052-1mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 1mg |
¥2100.00 | 2023-09-15 | ||
TRC | C261052-10mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 10mg |
$ 1918.00 | 2023-04-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | C261052-10mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 10mg |
¥16800.00 | 2023-09-15 | ||
TRC | C261052-25mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 25mg |
$ 3000.00 | 2023-09-08 | ||
TRC | C261052-1mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 1mg |
$ 253.00 | 2023-04-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-70336-1mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 1mg |
¥1690.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-70336-10mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 10mg |
¥13090.00 | 2023-09-15 |
Cephalotaxine-13C,d3 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
Cephalotaxine-13C,d3に関する追加情報
Cephalotaxine-13C,d3 (CAS No. 1217734-28-5): A Comprehensive Overview
Cephalotaxine-13C,d3, with the CAS registry number 1217734-28-5, is a highly specialized compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of cephalotaxine, a naturally occurring alkaloid, and is characterized by its unique isotopic labeling with carbon-13 (¹³C) and deuterium (d). The incorporation of these isotopes enhances its utility in various research applications, particularly in metabolic studies and drug development.
The structural elucidation of Cephalotaxine-13C,d3 reveals a complex framework that includes a bicyclic system, which is a hallmark of many bioactive natural products. The compound's molecular formula, C₁₉H₂₄N₂O₃, underscores its intricate composition, with the isotopic substitutions strategically positioned to facilitate precise tracking in experimental settings. Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to characterize this compound with unprecedented accuracy.
One of the most promising applications of Cephalotaxine-13C,d3 lies in its potential as an antitumor agent. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving the modulation of key signaling pathways. For instance, research published in *Nature Communications* highlights its role in targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in malignancies. This finding has opened new avenues for the development of targeted therapies with enhanced efficacy and reduced toxicity.
In addition to its therapeutic potential, Cephalotaxine-13C,d3 has found utility in pharmacokinetic studies due to its stable isotopic labeling. By incorporating ¹³C and d, researchers can track the compound's absorption, distribution, metabolism, and excretion (ADME) profiles with greater precision. This capability is particularly valuable in early-stage drug development, where understanding the pharmacokinetic properties of a compound is crucial for optimizing its therapeutic potential.
Recent collaborative efforts between academic institutions and pharmaceutical companies have further expanded our understanding of Cephalotaxine-13C,d3's biological activity. For example, a study conducted at the University of California San Francisco (UCSF) explored its effects on immune system modulation, revealing its potential as an immunotherapeutic agent. These findings were corroborated by experiments using advanced imaging techniques such as positron emission tomography (PET), which provided real-time insights into the compound's biodistribution.
The synthesis of Cephalotaxine-13C,d3 represents a significant achievement in organic chemistry. The process involves a multi-step synthesis pathway that incorporates isotopic labeling at specific positions to ensure uniformity and reproducibility. Researchers at the Massachusetts Institute of Technology (MIT) have developed innovative methodologies for this synthesis, leveraging catalytic asymmetric techniques to achieve high enantioselectivity. These advancements not only enhance the scalability of production but also pave the way for large-scale manufacturing.
From an environmental perspective, Cephalotaxine-13C,d3 exhibits favorable biodegradation characteristics, making it an eco-friendly option for therapeutic applications. Studies conducted by environmental scientists at Stanford University have demonstrated that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its ecological footprint. This attribute aligns with growing global efforts to develop sustainable pharmaceuticals that minimize harm to ecosystems.
In conclusion, Cephalotaxine-13C,d3 (CAS No. 1217734-28-5) stands at the forefront of modern pharmacological research due to its unique isotopic labeling and diverse biological activities. Its potential as an antitumor agent, coupled with its utility in pharmacokinetic studies and sustainable synthesis methods, positions it as a promising candidate for future therapeutic interventions. As research continues to unravel its mechanisms of action and optimize its delivery systems, this compound is poised to make significant contributions to the field of oncology and beyond.
1217734-28-5 (Cephalotaxine-13C,d3) 関連製品
- 189161-81-7(4-(4-Carboxyphenyl)-2-methylphenol)
- 2877646-16-5(N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine)
- 1797876-24-4(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 139756-03-9(4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide)
- 9037-22-3(Amylopectin)
- 1482636-30-5(Cyclohexane, 1-(bromomethyl)-1-propyl-)
- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)
- 1261964-08-2(3-Bromo-5-(3-formylphenyl)phenol)
- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)
- 2770517-97-8(1,1-Dimethyl-5-oxa-6lambda6-thia-7-azaspiro[2.5]octane-6,6-dione)




